molecular formula C17H21NO4S B2553276 1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034472-59-6

1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2553276
CAS No.: 2034472-59-6
M. Wt: 335.42
InChI Key: OTVFTADRQUZAEZ-UHFFFAOYSA-N
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Description

1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.42. The purity is usually 95%.
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Biological Activity

1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate, with CAS number 2034472-59-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H21NO4S
  • Molecular Weight : 335.4 g/mol
  • Structure : The structure incorporates a benzo[b]thiophene moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[b]thiophene structure enhances its stability and bioavailability, potentially allowing it to modulate biological pathways effectively.

Biological Activities

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene can inhibit cancer cell proliferation. For example, compounds similar to the one have been reported to act as inhibitors of specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pathways related to inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerKinase inhibition
Anti-inflammatoryInhibition of inflammatory mediators
AntimicrobialDisruption of microbial cell function

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of a related benzo[b]thiophene derivative on human cancer cell lines. The results indicated significant growth inhibition, suggesting that the compound could serve as a lead for further development in cancer therapeutics .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of benzo[b]thiophene derivatives in animal models of arthritis. The findings revealed a marked reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various benzo[b]thiophene compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity, highlighting their potential as new antimicrobial agents.

Properties

IUPAC Name

[1-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-11(19)22-16(2,3)15(20)18-10-17(4,21)14-9-12-7-5-6-8-13(12)23-14/h5-9,21H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVFTADRQUZAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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